molecular formula C16H26N2 B8430186 (+/-)1-[Amino(phenyl)methyl]-N,N-diethylcyclopentanamine

(+/-)1-[Amino(phenyl)methyl]-N,N-diethylcyclopentanamine

Cat. No. B8430186
M. Wt: 246.39 g/mol
InChI Key: CTXPSIFAGOKTRD-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (0.45 g, 47%) was prepared from 1-(diethylamino)cyclopentane carbonitrile D11 (0.65 g, 3.9 mmol), and phenyllithium in dibutylether (2.4 ml of a 1.8M solution; 4.3 mmol) in THF (4 ml), followed by reaction with sodium borohydride (0.445 g, 11.7 mmol) in methanol (4 ml) in a similar manner to that described in D2. 1H NMR (CDCl3) δ: 0.42 (1H, m), 1.10 (6H, m), 1.35 (3H, m), 1.55 (1H, m), 1.66 (2H, m), 1.80-2.08 (3H, m), 2.53-2.70 (4H, m), 4.22 (1H, s), 7.20-7.31 (3H, m), 7.47 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.445 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1([C:9]#[N:10])[CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:2].[C:13]1([Li])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[BH4-].[Na+].NC(C1C=CC=CC=1)C1(N(C)C)CCCC1>C(OCCCC)CCC.C1COCC1.CO>[NH2:10][CH:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:4]1([N:3]([CH2:1][CH3:2])[CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1(CCCC1)C#N)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C1(CCCC1)N(C)C)C1=CC=CC=C1
Step Three
Name
Quantity
0.445 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C1(CCCC1)N(CC)CC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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